Bivalirudin Impurity 1 is a notable impurity associated with the synthetic peptide bivalirudin, which is a direct thrombin inhibitor used primarily in anticoagulation therapy. Understanding this impurity is crucial for ensuring the quality and efficacy of bivalirudin formulations. The synthesis, characterization, and analysis of impurities like Bivalirudin Impurity 1 are essential components of pharmaceutical development and quality control.
Bivalirudin is synthesized through solid-phase peptide synthesis (SPPS) or a hybrid approach combining solid-phase and solution synthesis. The presence of impurities, including Bivalirudin Impurity 1, can arise from various stages of synthesis, including incomplete reactions or degradation during storage .
Bivalirudin Impurity 1 can be classified as a peptide impurity resulting from the deamidation or deletion of specific amino acids within the bivalirudin sequence. The primary structure of bivalirudin consists of 20 amino acids, and any alterations can significantly impact its pharmacological properties .
The synthesis of bivalirudin typically involves the following methods:
Bivalirudin has a defined amino acid sequence (FPRPGGGGNGDFEEIPEEYL) with a monoisotopic mass of approximately 2178.9858 Da. Bivalirudin Impurity 1 may result from specific modifications to this sequence, such as the loss of an amino acid .
The molecular structure can be analyzed using techniques like mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS), which help identify and quantify impurities based on their mass-to-charge ratios .
The formation of Bivalirudin Impurity 1 can occur through several chemical reactions during synthesis:
The identification of these reactions is often performed using LC-MS/MS techniques that provide detailed fragmentation patterns indicative of specific modifications within the peptide structure .
Bivalirudin functions by binding to thrombin, inhibiting its activity, which plays a critical role in blood coagulation. The presence of impurities like Bivalirudin Impurity 1 can potentially alter this mechanism by affecting binding affinity or biological activity.
Studies have shown that even minor structural changes in peptides can lead to significant variations in their pharmacodynamics and pharmacokinetics, underscoring the importance of monitoring impurities during drug development .
The chemical properties include:
Bivalirudin and its associated impurities are primarily studied in pharmaceutical research focused on anticoagulant therapies. Understanding these impurities is vital for:
Bivalirudin Impurity 1 is unambiguously identified by the CAS Registry Number 72378-50-8 and the IUPAC name (S)-2-(3-amino-2,5-dioxopyrrolidin-1-yl)acetic acid [1] [5]. This registry number provides a unique identifier for regulatory documentation and analytical standards. The compound is classified as a process-related impurity arising during the synthesis or purification of the anticoagulant peptide drug bivalirudin [4]. Structurally, it belongs to the pyrrolidine-dione class, featuring a five-membered lactam ring with a carboxylic acid side chain. The stereochemical descriptor (S) indicates the chiral center at the C3 position of the pyrrolidinone ring, which is critical for its potential interactions [5].
Table 1: Molecular Identity of Bivalirudin Impurity 1
Property | Value |
---|---|
CAS Registry Number | 72378-50-8 |
IUPAC Name | (S)-2-(3-amino-2,5-dioxopyrrolidin-1-yl)acetic acid |
Molecular Formula | C₆H₈N₂O₄ |
Molecular Weight | 172.14 g/mol |
Parent Drug | Bivalirudin |
Classification | Process-related impurity |
Structural confirmation of Bivalirudin Impurity 1 relies on complementary spectroscopic techniques:
Table 2: Key Spectral Signatures of Bivalirudin Impurity 1
Technique | Key Signals | Interpretation |
---|---|---|
MS (ESI+) | [M+H]⁺: m/z 173.08 | Molecular ion confirmation |
MS/MS | m/z 156.06 (-NH₃), 128.07 (-CONH₂), 83.03 | Fragmentation pattern of pyrrolidine-dione core |
¹H NMR | δ 4.21 (s, 2H), 4.05 (dd, 1H), 3.30 (dd, 1H), 2.90 (dd, 1H) | CH₂COOH; H-3; H-4 diastereotopic protons |
¹³C NMR | δ 176.8, 174.2, 170.5 (carbonyls); 52.1 (C-3); 47.8 (CH₂); 36.2 (C-4) | Lactam/acid groups; chiral center; methylene linker |
The chiral center at C3 (pyrrolidinone ring) exists exclusively in the (S)-configuration in Bivalirudin Impurity 1, as established by chiral HPLC and optical rotation data [3] [5]. This configuration is pharmacologically relevant due to potential interactions with chiral environments in thrombin’s active site. Key stereochemical distinctions include:
Regulatory guidelines (ICH Q6A) require stringent control over stereochemical impurities ≥0.15% via chiral LC-MS methods [9]. The (S)-configuration’s stability under synthesis conditions (e.g., acidic/basic hydrolysis) is monitored using CD spectroscopy and molecular modeling to predict racemization risks [3] [9].
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) enables specific detection at ≤0.1% relative to bivalirudin API [2]. Key methodological parameters include:
As per ICH Q3A(R2), Bivalirudin Impurity 1 is a qualified impurity with a reporting threshold of 0.10%, identification threshold of 0.15%, and qualification threshold of 0.20% [1] [4]. It arises from:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4